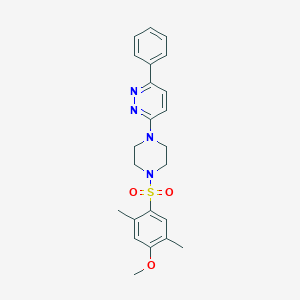

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a phenyl group and a piperazine ring, which is further functionalized with a sulfonyl group and a methoxy-dimethylphenyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

The synthesis of 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the piperazine ring. The sulfonyl group is then added to the piperazine ring, and finally, the methoxy-dimethylphenyl moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Análisis De Reacciones Químicas

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group or the methoxy group.

Aplicaciones Científicas De Investigación

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and the target of interest.

Comparación Con Compuestos Similares

When compared to similar compounds, 3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

4-(4-Methoxyphenyl)piperazine: Lacks the pyridazine core and the sulfonyl group, resulting in different chemical properties and biological activities.

6-Phenylpyridazine: Does not have the piperazine ring or the sulfonyl group, leading to distinct reactivity and applications.

4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazine: Missing the pyridazine core, which affects its overall stability and interaction with molecular targets.

These comparisons highlight the uniqueness of this compound and its potential for diverse scientific applications.

Actividad Biológica

3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound is characterized by the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N6O3S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 1019104-10-9 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The sulfonamide group enhances its binding affinity, potentially leading to increased therapeutic efficacy in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that the compound may possess antidepressant-like properties in animal models. It appears to modulate serotonin levels, which could be beneficial for mood regulation.

- Anxiolytic Activity : Preliminary data suggest potential anxiolytic effects, making it a candidate for further research in anxiety disorders.

- Antitumor Properties : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating an antidepressant effect. The mechanism was linked to increased serotonin levels in the hippocampus.

Case Study 2: Anxiolytic Effects

In another study, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. Results indicated increased time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Case Study 3: Antitumor Efficacy

A series of experiments were performed on various human cancer cell lines (e.g., breast and colon cancer). The results showed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Propiedades

IUPAC Name |

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-17-16-22(18(2)15-21(17)30-3)31(28,29)27-13-11-26(12-14-27)23-10-9-20(24-25-23)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGBALXNGVHOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.